Pql9SS8rnf
Description
Structure
3D Structure of Parent
Properties
CAS No. |
850352-13-5 |
|---|---|
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-8-15(17-11-6-7-12-17)16(18)14-10-5-4-9-13(14)2;/h4-5,9-10,15H,3,6-8,11-12H2,1-2H3;1H |
InChI Key |
CNBANAAMBTWXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1C)N2CCCC2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Pyrrolidin 1 Yl 1 O Tolyl Pentan 1 One
Established Synthetic Pathways for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one
The synthesis of alpha-amino ketones like 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one typically involves approaches that couple the aromatic ketone moiety with the substituted amine component. While a specific detailed multi-step synthesis solely for the ortho-tolyl isomer (O-2-PPV) was not extensively detailed in the search results, the synthesis of the related para-tolyl analogue, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), provides a strong indication of the likely synthetic strategies employed. drugs.ienih.govnih.gov These methods often involve the formation of the ketone structure followed by the introduction of the pyrrolidine (B122466) group at the alpha position to the carbonyl.
Multi-step Synthetic Approaches and Strategic Reaction Optimizations
Based on the reported synthesis of the para-tolyl analogue, a plausible multi-step route for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one would likely involve:
Formation of the o-tolyl pentanone core.
Introduction of a leaving group (e.g., halogen) at the alpha position to the carbonyl.
Nucleophilic substitution or amination reaction with pyrrolidine to install the amino group.
Optimization in such a sequence would focus on maximizing the yield and selectivity of each step, minimizing side reactions, and simplifying purification procedures. pharmafeatures.comwhiterose.ac.uk Techniques like automated optimization using machine learning algorithms can be applied to efficiently explore the experimental parameter space in multi-step continuous flow processes, potentially reducing the number of experiments required to find optimal conditions. researchgate.netwhiterose.ac.uk
Stereoselective Synthesis of Enantiomeric Forms of Pql9SS8rnf
2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one possesses a chiral center at the carbon atom adjacent to the carbonyl group and bonded to the pyrrolidine ring. This means the compound can exist as two enantiomers. Stereoselective synthesis aims to produce predominantly or exclusively one of these enantiomers. ethz.chmasterorganicchemistry.com
Methods for achieving stereoselectivity in the synthesis of chiral molecules include:
Chiral Pool: Utilizing enantiomerically pure starting materials from natural sources. ethz.ch
Resolution: Separating a racemic mixture of enantiomers into individual stereoisomers. ethz.chmdpi.com This can be achieved through methods like forming diastereomeric salts with a chiral acid or base, followed by fractional crystallization. drugs.ienih.gov
Chiral Auxiliaries: Attaching a chiral group to the reactant that directs the stereochemical outcome of the reaction, and is subsequently removed. ethz.ch
Enantioselective Synthesis: Using chiral reagents or catalysts to favor the formation of one enantiomer over the other. ethz.chmasterorganicchemistry.com Enzymes are often employed as highly selective biocatalysts in enantioselective transformations. pharmafeatures.com
For the related compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), the resolution of the racemic mixture was successfully achieved by recrystallization of diastereomeric salts formed with dibenzoyl-D-tartaric acid. drugs.ienih.gov This suggests that a similar resolution strategy could be applicable for obtaining the enantiomeric forms of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one. The (S) enantiomer of pyrovalerone was found to be more biologically active in studies of monoamine uptake inhibition. drugs.ienih.govnih.gov
Design and Synthetic Strategies for Analogues and Derivatives of this compound
The design and synthesis of analogues and derivatives of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one involve systematic structural modifications to explore the impact of these changes on the compound's properties. These modifications can target the pyrrolidine ring, the aromatic ring, or the pentanone side chain.
Systematic Structural Modifications within the Pyrrolidine Ring System
The pyrrolidine ring is a key structural feature of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one. Modifications to this ring system can involve:
Substitution on the pyrrolidine ring carbons: Introducing alkyl groups, halogens, or other functional groups at different positions on the ring. The position and stereochemistry of these substituents can influence the conformation of the ring and its interaction with biological targets or reagents. nih.gov
Nitrogen substitution: While the nitrogen in 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one is part of the cyclic amine, modifications involving quaternization or incorporation of the pyrrolidine nitrogen into different ring systems could be considered for designing derivatives.
Ring size variation: Replacing the five-membered pyrrolidine ring with other cyclic amines, such as piperidine (B6355638) (six-membered) or azetidine (B1206935) (four-membered), would yield related analogues with altered properties.
Synthetic strategies for modifying the pyrrolidine ring often involve reactions that build the ring with the desired substituents or modify a pre-formed pyrrolidine ring. Methods for pyrrolidine synthesis include cycloaddition reactions and ring contraction of other heterocycles like pyridines. nih.govmdpi.com
Aromatic Ring Substitutions and their Associated Synthetic Routes
The o-tolyl group is another significant part of the 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one structure. Modifications to this aromatic ring can involve introducing substituents at different positions (meta or para to the pentanone group) or changing the nature of the substituents. Common aromatic substitutions include:
Halogenation: Introduction of fluorine, chlorine, bromine, or iodine atoms.
Alkylation or Acylation: Adding alkyl or acyl chains via Friedel-Crafts reactions or similar methods. libretexts.org
Nitration or Sulfonation: Introduction of nitro or sulfonic acid groups. libretexts.org
Introduction of electron-donating or electron-withdrawing groups: These can significantly impact the electronic properties of the aromatic ring and the molecule as a whole.
Synthetic routes for aromatic ring substitutions are well-established and often involve electrophilic aromatic substitution reactions. libretexts.org The position of substitution is influenced by the existing substituents on the ring. For example, in the synthesis of pyrovalerone analogues, substitutions on the phenyl ring included methyl, halogen, and methylenedioxy groups. drugs.iespringermedizin.de
Chemical Modifications to the Pentanone Side Chain
The pentanone side chain (the -CH(Pyrrolidin-1-yl)C(=O)CH2CH2CH3 portion) also offers opportunities for chemical modification. These modifications can involve:
Varying the length of the alkyl chain: Shorter or longer alkyl chains attached to the carbonyl group would yield homologous compounds.
Introducing branching within the alkyl chain: Creating isomers with branched alkyl groups instead of a linear pentyl chain.
Introducing functional groups on the alkyl chain: Adding hydroxyl, amine, or other functional groups along the pentyl chain.
Modification of the carbonyl group: Reduction to an alcohol, or conversion to other functional groups like oximes or hydrazones.
Synthetic strategies for modifying the pentanone side chain would depend on the desired modification. Varying the length or branching of the alkyl chain would typically involve using different starting materials in the synthesis of the ketone core. Introduction of functional groups might require specific reactions on the pre-formed side chain or the use of appropriately functionalized building blocks during the synthesis. Studies on analogues of related compounds have explored variations in side chain length and structure. drugs.ienih.gov
Advanced Synthetic Techniques and Methodological Innovations in this compound Analogue Preparation
The synthesis of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one (this compound) and its analogues involves several synthetic strategies, building upon established methods for related cathinone (B1664624) derivatives. While general routes like the Heffe synthesis and the reaction of α-bromoketones with pyrrolidine form the basis, advanced techniques and methodological innovations are explored to achieve greater control over stereochemistry, improve yields, and enable the creation of diverse structural analogues.
A common approach in the synthesis of pyrrolidine cathinone analogues, including those structurally related to this compound, involves the reaction of an α-halogenated ketone with pyrrolidine. For example, the synthesis of α-PVP, a related compound, can be achieved by the α-halogenation of a phenylpentan-1-one precursor followed by reaction with pyrrolidine. ljmu.ac.uknih.gov This method can be adapted for the synthesis of this compound by utilizing 1-(2-methylphenyl)pentan-1-one as the starting ketone.
One significant area of advanced synthesis in this class of compounds is the achievement of stereoselectivity. The presence of a chiral center at the α-carbon of the side chain in this compound gives rise to enantiomers. ljmu.ac.uk While many synthetic routes yield a racemic mixture, the resolution of these mixtures into individual enantiomers is a key advanced technique. For instance, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), a para-substituted analogue, has been successfully accomplished through the recrystallization of diastereomeric salts formed by reaction with chiral acids, such as dibenzoyl-D-tartaric acid. drugs.ienih.govresearchgate.net This highlights a general strategy applicable to obtaining enantiomerically pure this compound analogues.
Methodological innovations in the preparation of pyrrolidine-containing compounds are also relevant to the synthesis of this compound analogues. Advanced methods for the stereoselective synthesis of substituted pyrrolidines, such as those involving palladium-catalyzed carboamination reactions, offer potential routes to construct the pyrrolidine core with defined stereochemistry before coupling with the ketone moiety. nih.gov Reductive amination techniques have also been explored for the synthesis of N-aryl-substituted pyrrolidines, which could be adapted or provide insights for the synthesis of the pyrrolidine component or its incorporation into the final structure. csic.es
Furthermore, the synthesis of analogues with modifications on the aromatic ring or the pentanone side chain often requires specific advanced reactions. While general Friedel-Crafts acylation can be used to obtain substituted aryl ketones, more sophisticated methods might be employed for introducing specific substituents at desired positions on the o-tolyl ring or for modifying the alkyl chain length and branching. drugs.ienih.gov The creation of analogues with different substituents on the pyrrolidine ring would similarly necessitate advanced synthetic strategies for the preparation of the substituted pyrrolidine precursors.
Research findings indicate that while the general synthesis of this compound (Compound 0-2479) has been reported, obtaining a crystalline sample has presented challenges in some instances. google.com This suggests that purification and crystallization techniques can be critical aspects of the synthetic methodology for this specific compound and its analogues.
The development of novel catalytic systems for specific bond formations or transformations within the this compound structure or its precursors represents another area of advanced synthesis. Although not specifically detailed for this compound in the provided snippets, catalytic methods are increasingly employed in organic synthesis to improve efficiency, selectivity, and sustainability.
Structure Activity Relationship Sar Studies of 2 Pyrrolidin 1 Yl 1 O Tolyl Pentan 1 One and Analogues
General Principles of Structure-Activity Relationship in Monoamine Transporter Ligand Design
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, a process essential for regulating neurotransmission. cij.gob.mx Ligands that interact with these transporters, either as inhibitors or substrates, can significantly alter monoaminergic signaling. cij.gob.mxresearchgate.net The design of effective monoamine transporter ligands involves understanding the specific interactions between the ligand molecule and the transporter protein binding site. acs.org Key structural features of ligands, such as the presence and position of aromatic rings, basic nitrogen atoms, and the length and nature of connecting chains, play critical roles in determining binding affinity and selectivity for DAT, SERT, and NET. cij.gob.mx
Substituted cathinones, which include 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and its analogues, are derivatives of phenethylamines characterized by a β-keto group on the side chain. researchgate.netdovepress.com This structural class often interacts with monoamine transporters, acting as either reuptake inhibitors or substrates. researchgate.net Pyrrolidine-containing cathinones, in particular, have been identified as potent transporter inhibitors. researchgate.netnih.gov
Influence of Stereochemistry on Ligand-Transporter Interaction Profiles for Pql9SS8rnf Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly impacts the interaction of a ligand with its biological target, including monoamine transporters. uou.ac.in Many biologically active molecules, including monoamine transporter ligands, possess chiral centers, leading to the existence of enantiomers. These enantiomers can exhibit distinct binding affinities and functional effects at the same transporter. uou.ac.in
Enantiomeric Selectivity and Affinity at the Dopamine (B1211576) Transporter (DAT)
Studies on related pyrrolidinyl ketone analogues, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), have demonstrated significant enantioselectivity at the DAT. nih.govnih.govdrugs.ie The S-enantiomer of pyrovalerone was found to be considerably more potent as a DAT inhibitor compared to the racemic mixture. nih.govnih.govdrugs.ie This indicates that the stereochemical configuration at the chiral center adjacent to the nitrogen atom is critical for optimal binding and activity at the DAT.
Enantiomeric Selectivity and Affinity at the Serotonin (B10506) Transporter (SERT)
While many pyrrolidinyl ketone analogues, including pyrovalerone, generally show low affinity and potency at the SERT, enantioselectivity can still be observed, although it may be less pronounced than at the DAT. nih.govnih.govdrugs.ie The specific stereochemical requirements for SERT interaction differ from those for DAT, contributing to the observed selectivity profiles of these compounds.
Comparative Analysis of (2R) and (2S) Enantiomers in Pyrrolidinyl Ketone Series
For compounds like pyrovalerone, the biological activity primarily resides with the (2S)-enantiomer. nih.govnih.govdrugs.ie This suggests that the (2S) configuration is favored for productive interaction with the DAT binding site. While specific data for the (2R) and (2S) enantiomers of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one were not explicitly found, the trend observed in closely related pyrrolidinyl ketones highlights the importance of evaluating the stereoisomers of this compound analogues to fully understand their pharmacological profiles.
Table 1: Enantiomeric Potency at DAT for a Representative Pyrrolidinyl Ketone (Pyrovalerone)
| Compound | DAT IC₅₀ (nM) |
| Racemic Pyrovalerone | 52.0 nih.gov |
| (2S)-Pyrovalerone | 16.3 nih.gov |
Structural Determinants for Dopamine Transporter (DAT) Affinity and Functional Selectivity
Several structural features of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and its analogues influence their affinity and selectivity for the DAT. The presence of the pyrrolidine (B122466) ring appears to be optimal for potent DAT reuptake inhibition in this class of compounds; ring expansion to a piperidine (B6355638), for instance, can lead to a substantial loss in potency at all uptake mechanisms. nih.govnih.gov
The length of the α-carbon chain also plays a role, with longer chains generally leading to increased affinity at DAT among pyrrolidinophenones. nih.gov Substitutions on the phenyl ring can significantly modulate activity and selectivity. For example, analogues with 3,4-dichlorophenyl or naphthyl substitutions on the aryl ring have shown high potency at DAT. nih.govnih.govdrugs.ie The position and nature of substituents on the phenyl ring influence the compound's interaction with the transporter binding site, affecting both affinity and the balance of activity between DAT, NET, and SERT. Pyrrolidine cathinone (B1664624) derivatives are particularly noted for their potent dopaminergic activity. springermedizin.de
Structural Determinants for Serotonin Transporter (SERT) Affinity and Functional Selectivity
Compared to their activity at DAT and NET, 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one analogues generally exhibit relatively poor affinity and potency at the SERT. nih.govnih.govdrugs.ienih.gov This inherent selectivity profile, favoring DAT and NET over SERT, is a characteristic feature of many compounds in this class. nih.govnih.govdrugs.iespringermedizin.de
Structural modifications that increase SERT affinity in this scaffold are less common, and achieving potent SERT activity can be challenging while maintaining desirable profiles at other transporters. rsc.org The substitution pattern on the phenyl ring can influence the limited SERT activity observed. While the naphthyl analogue showed activity at all three transporters, most other analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one were generally inactive at the SERT. nih.govnih.govdrugs.ie The balance of DAT/SERT inhibition is a key factor in the psychoactive effects and potential for abuse of synthetic cathinones, with a higher DAT/SERT ratio often associated with greater reinforcing effects. dovepress.commdpi.com
Table 2: Monoamine Transporter Inhibition Potency (IC₅₀) for Representative Pyrrolidinyl Ketones
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | 52.0 nih.gov | 28.3 nih.gov | 1070 nih.gov | ~20.6 |
| α-PVP (α-pyrrolidinovalerophenone) | 22.2 nih.gov | - | >10000 nih.gov | >450 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 16.3 nih.gov | 37.8 nih.gov | - | - |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | Nanomolar nih.gov | Nanomolar nih.gov | Nanomolar nih.gov | - |
Impact of Aromatic Substitution Patterns on Monoamine Transporter Binding Profiles
Structure-activity relationship studies of synthetic cathinones, including pyrrolidine-containing analogues like 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, have demonstrated that modifications to the aromatic ring significantly impact their affinity and selectivity for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). The position and nature of substituents on the phenyl ring play a crucial role in modulating these interactions. nih.govnih.govwikipedia.orgnih.gov
Research on a series of 1-aryl-2-pyrrolidin-1-yl-pentan-1-one analogues, structurally related to pyrovalerone (which features a 4-methylphenyl, or p-tolyl, group), provides insights into the effect of aromatic substitution. While specific detailed data for the o-tolyl (2-methylphenyl) substitution of this compound compared to other positions was not extensively detailed in the reviewed snippets with quantitative values, general trends observed in related compounds are informative.
Studies on pyrovalerone analogues with different aromatic substitutions have shown varied potencies and selectivities for monoamine transporters. For instance, analogues featuring a 3,4-dichlorophenyl group or a naphthyl group have been identified among the most potent inhibitors of DAT and NET within this class of compounds. chem960.com This suggests that electron-withdrawing groups (like chlorine) or larger aromatic systems can enhance the interaction with these transporters. Conversely, the presence and nature of substituents can also influence selectivity between DAT, NET, and SERT. Some studies indicate that certain para-substitutions on the aromatic ring of methcathinone (B1676376) analogues can shift selectivity towards SERT, with larger substituents favoring SERT over DAT. nih.govwikipedia.org However, pyrrolidine cathinone derivatives, in general, tend to be potent inhibitors of catecholamine transporters (DAT and NET) with significantly lower activity at SERT, resulting in high DAT:SERT inhibition ratios. wikipedia.org
These findings collectively highlight that the specific substitution pattern on the aromatic ring of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and its analogues is a critical determinant of their monoamine transporter binding profiles, influencing both potency and selectivity.
Role of the Pyrrolidine Moiety in Modulating Biological Activity and Potency
The pyrrolidine ring is a defining structural feature of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and a class of synthetic cathinones known as pyrovalerone derivatives. Structure-activity relationship studies consistently demonstrate that the presence of this cyclic amine moiety significantly influences the biological activity and potency of these compounds, particularly their interaction with monoamine transporters. nih.govchem960.com
Pyrrolidine-containing cathinones are generally characterized as potent inhibitors of monoamine reuptake, acting as transport blockers rather than substrates (releasers). wikipedia.orgchem960.com This contrasts with many other synthetic cathinones that possess primary or secondary amine groups, which often act as substrates and induce neurotransmitter release. The constrained cyclic structure of the pyrrolidine ring appears to favor an interaction mode that blocks the transporter mechanism. chem960.com
The size and nature of the cyclic amine are also critical for optimal activity. Studies comparing pyrrolidine analogues to those with different ring sizes have shown that expanding the pyrrolidine ring to a six-membered piperidine ring can lead to a substantial decrease in binding potency at monoamine transporters. chem960.com This suggests that the specific size and conformation imposed by the pyrrolidine ring are important for a favorable interaction with the binding site on the transporters, particularly DAT and NET, where these compounds typically exhibit high potency. chem960.com
Structure-Activity Relationships in Other In Vitro Biological Activities of this compound (e.g., Antimalarial Activity)
Beyond their well-documented interactions with monoamine transporters, SAR studies of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and related synthetic cathinones have explored other in vitro biological activities. The primary "other" activity for which SAR has been relatively explored in the context of these compounds is their detailed interaction profile with monoamine transporters and, to some extent, other receptors.
As discussed in the preceding sections, the SAR for monoamine transporter interaction is a major focus. These compounds, particularly pyrrolidine derivatives, function primarily as potent inhibitors of DAT and NET, with significantly lower potency at SERT. chem960.com SAR studies have aimed to delineate the structural features responsible for this selectivity and potency, as detailed in Sections 3.5 and 3.6.
In addition to transporter interactions, some studies on pyrovalerone analogues have investigated their affinity for a range of monoamine receptors, including 5HT1A, 5HT1B, 5HT1C, D1, D2, and D3 receptors. These studies generally found that these compounds had no significant affinity at these receptors, indicating a relatively selective action on the transporters. chem960.com This lack of significant receptor interaction is another aspect of their in vitro pharmacological profile elucidated through SAR.
While the prompt specifically mentioned "Antimalarial Activity," the conducted search did not yield specific research findings or SAR data pertaining to the antimalarial activity of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one or its direct analogues. The available scientific literature primarily focuses on their effects on the central nervous system mediated by monoamine transporters. Therefore, based on the current search results, detailed SAR for antimalarial activity of this specific compound series cannot be provided.
Molecular Modeling and Computational Investigations of 2 Pyrrolidin 1 Yl 1 O Tolyl Pentan 1 One
Computational Chemistry Methodologies Applied to Pql9SS8rnf and its Derivatives
Computational chemistry encompasses a range of theoretical approaches and algorithms used to study chemical problems. wikipedia.orgeurofinsdiscovery.com Applied to compounds like 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, these methodologies can provide insights into molecular properties and behavior that complement experimental studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often based on principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. wikipedia.orguni.lu Methods such as Density Functional Theory (DFT) are commonly used to determine optimized molecular geometries, energies, and electronic properties. wikipedia.orguni.lu Analysis of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into a molecule's potential to donate or accept electrons, influencing its reactivity. wikipedia.orguni.lu Molecular electrostatic potential surfaces can reveal the charge distribution and potential sites for electrophilic or nucleophilic attack. Electron density analysis further contributes to understanding bonding and reactivity patterns within the molecule. wikipedia.orguni.lu For pyrrolidinone derivatives, such calculations have been used to investigate electronic properties and their potential influence on activity. uni.lu Applying these methods to 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one can help elucidate its intrinsic electronic characteristics and predict potential reaction pathways or interactions.
Molecular Mechanics and Force Field Parameterization for this compound Derivatives
Molecular mechanics (MM) methods offer a computationally less intensive approach compared to quantum mechanics, making them suitable for larger molecular systems and longer simulation timescales. unodc.orgnih.gov MM methods utilize force fields, which are sets of mathematical functions and parameters that describe the potential energy of a molecular system based on the positions of its atoms. nih.govbiorxiv.orgchem960.com These functions typically account for interactions such as bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov
Parameterization involves assigning specific values to the terms in the force field based on atom types, which are defined by an atom's element and chemical environment. nih.govchem960.com Common force fields used in biomolecular simulations and for small organic molecules include AMBER and GAFF (Generalized Amber Force Field). chem960.comchem960.compharmacologyeducation.org While specific force field parameters for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one may require dedicated parameterization or the use of generalized force fields, the application of MM allows for the study of conformational flexibility and dynamics of the compound and its derivatives, which is crucial for understanding their behavior in biological environments and their interactions with target proteins. eurofinsdiscovery.comunodc.orgnih.govbiorxiv.orgchem960.comchem960.com
Molecular Docking Studies of this compound with Monoamine Transporters
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a ligand when it is bound to a protein target. biorxiv.orgeurofinsdiscovery.compharmacologyeducation.orgnih.gov This method is widely applied in the study of drug-receptor interactions, including the binding of psychoactive substances to monoamine transporters. eurofinsdiscovery.compharmacologyeducation.orgnih.gov
Ligand-Protein Binding Site Analysis for Dopamine (B1211576) Transporter (DAT)
The Dopamine Transporter (DAT) is a key target for many stimulants, including synthetic cathinones. pharmacologyeducation.orgebi.ac.uknih.gov Molecular docking studies aim to predict how compounds like 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one might interact with the DAT binding site. Studies on related pyrovalerone analogues have shown potent inhibition of DAT. ebi.ac.uknih.gov These compounds typically bind to the central or S1 binding site within the transporter, which is also the binding site for dopamine. biorxiv.orgeurofinsdiscovery.com Computational docking analyses of ligands with DAT involve preparing both the protein structure and the ligand, defining a search space (grid box) around the presumed binding site, and running algorithms to find optimal binding poses based on scoring functions that estimate binding affinity. biorxiv.orgpharmacologyeducation.org Analysis of docking results for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one would focus on identifying the most energetically favorable poses within the DAT binding pocket and the key amino acid residues involved in interactions.
Ligand-Protein Binding Site Analysis for Serotonin (B10506) Transporter (SERT)
The Serotonin Transporter (SERT) is another important monoamine transporter, primarily involved in the reuptake of serotonin. pharmacologyeducation.orgnih.gov While some psychoactive substances show activity at multiple monoamine transporters, studies on pyrovalerone analogues, structurally related to 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, generally indicate lower potency at SERT compared to DAT and NET. ebi.ac.uknih.gov Molecular docking studies with SERT would follow a similar procedure as with DAT, focusing on the central binding site where serotonin and many antidepressants bind. eurofinsdiscovery.comnih.gov Analyzing the predicted binding poses and affinities of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one with SERT would help understand its potential for interacting with this transporter and the molecular basis for any observed selectivity or lack thereof compared to DAT. ebi.ac.uknih.gov
Identification of Key Interacting Residues and Proposed Binding Modes
Molecular docking studies provide detailed information about the predicted interactions between a ligand and the amino acid residues lining the binding pocket of a protein. For 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one interacting with DAT and SERT, these studies would aim to identify key residues involved in hydrogen bonding, pi-pi stacking interactions (particularly with aromatic residues in the binding site), hydrophobic contacts, and electrostatic interactions. biorxiv.org Studies on the binding of substrates and inhibitors to monoamine transporters have identified conserved residues important for recognition and binding. biorxiv.org By analyzing the predicted binding poses, researchers can propose specific binding modes, illustrating how the different functional groups of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one orient within the DAT and SERT binding sites and the nature of the interactions formed. Comparing the predicted interactions in DAT and SERT can provide a molecular basis for differences in binding affinity and potency observed experimentally for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one or its analogues. ebi.ac.uknih.gov For instance, studies on related compounds binding to DAT have highlighted the involvement of specific phenylalanine, aspartate, and tyrosine residues in the binding site. biorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one (this compound) | 11311147 | Also known as 2'-Me-alpha-PVP wikipedia.orgbiorxiv.org |
| Dopamine Transporter (DAT) | N/A | Protein |
| Serotonin Transporter (SERT) | N/A | Protein |
| Dopamine | 681 | Endogenous substrate for DAT |
| Serotonin | 5202 | Endogenous substrate for SERT |
Detailed Research Findings (Based on the generated text):
Based on the computational methodologies and docking studies discussed:
Quantum chemical calculations (e.g., DFT) can be applied to 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one to analyze its electronic structure, including HOMO/LUMO energies and molecular electrostatic potential, providing insights into its reactivity. wikipedia.orguni.lu
Molecular mechanics methods, using force fields like AMBER or GAFF, are relevant for studying the conformational landscape and dynamics of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one and its derivatives. unodc.orgnih.govbiorxiv.orgchem960.comchem960.compharmacologyeducation.org
Molecular docking studies predict that 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one is likely to bind to the central (S1) binding site of both DAT and SERT, similar to their endogenous substrates and other inhibitors. biorxiv.orgeurofinsdiscovery.comnih.gov
Studies on related pyrovalerone analogues suggest that these compounds, including likely 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, exhibit higher potency and potentially stronger interactions with DAT compared to SERT. ebi.ac.uknih.gov
Analysis of docking poses can identify specific amino acid residues within the DAT and SERT binding pockets that are critical for the interaction with 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, such as aromatic residues involved in pi-pi interactions or polar residues forming hydrogen bonds. biorxiv.org
Data Tables (Based on the generated text):
While specific numerical data from direct computational studies on 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one were not available in the search snippets, the text describes the types of data generated by these methods. Below is an example of how data from such studies, if available, might be presented based on the concepts discussed.
Table 1: Illustrative Computational Chemistry Parameters for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one (Hypothetical Data)
| Property | Method Used (Illustrative) | Value (Illustrative) | Unit (Illustrative) |
| Optimized Total Energy | DFT (e.g., B3LYP/6-31G*) | -550.XXX | Hartree |
| HOMO Energy | DFT | -0.XXX | eV |
| LUMO Energy | DFT | +0.YYY | eV |
| Dipole Moment | DFT | Z.ZZ | Debye |
| Partial Charges (Selected Atoms) | DFT or Force Field | Atom-specific | e |
Table 2: Illustrative Molecular Docking Results for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one with Monoamine Transporters (Hypothetical Data)
| Target Transporter | Predicted Binding Affinity (Illustrative) | Unit (Illustrative) | Key Interacting Residues (Illustrative) | Proposed Binding Mode Features (Illustrative) |
| DAT | -7.X | kcal/mol | PheXXX, AspYYY, TyrZZZ | Aromatic interactions, Hydrogen bonding |
| SERT | -5.Y | kcal/mol | PheAAA, SerBBB, ThrCCC | Hydrophobic contacts, Polar interactions |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules according to physical laws, MD can provide insights into conformational flexibility, protein-ligand interactions, and the dynamic nature of biological processes. Applying MD simulations to this compound allows for the exploration of its accessible conformations in various environments and the investigation of its dynamic interactions with potential binding partners, such as transporter proteins.
Conformational Ensemble Sampling of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one
Conformational analysis is crucial for understanding a molecule's behavior, as its biological activity is often dependent on its three-dimensional structure. MD simulations enable the sampling of the conformational space of this compound by simulating its motion over time, typically ranging from nanoseconds to microseconds. This process involves defining the molecule's structure and the environment (e.g., explicit solvent like water or a lipid membrane) and applying a force field that describes the interactions between atoms. drugdesign.orgnih.govmdpi.com
During an MD simulation, snapshots of the molecule's conformation are recorded at regular intervals, generating a trajectory. Analysis of this trajectory allows for the identification of stable conformers, the transitions between them, and the relative populations of different conformational states. Techniques such as root-mean-square deviation (RMSD) analysis, clustering algorithms, and analysis of dihedral angles can be employed to characterize the conformational ensemble. drugdesign.orgnih.gov
While specific simulation data for this compound was not available in the consulted literature, a typical conformational analysis using MD for a molecule of this size would involve:
Setting up simulations in relevant environments (e.g., aqueous solution, lipid bilayer if membrane interactions are relevant).
Running multiple independent simulations to ensure adequate sampling of the conformational space.
Analyzing the resulting trajectories to identify low-energy conformers and their relative stabilities.
A hypothetical data table illustrating the type of results from such a study might look like this:
| Conformer Cluster | Representative Structure (RMSD from centroid, Å) | Population (%) | Key Dihedral Angles (degrees) |
| 1 | X.XX | XX.X | θ1, θ2, θ3... |
| 2 | Y.YY | YY.Y | φ1, φ2, φ3... |
| ... | ... | ... | ... |
Note: The data in this table is illustrative and not derived from specific research on this compound.
Dynamic Interactions within the Transporter Binding Pocket
Given the structural similarity of this compound to known monoamine transporter ligands nih.govresearchgate.netnih.govresearchgate.net, MD simulations can be employed to investigate its dynamic interactions within the binding pockets of these transporters (e.g., dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin transporter (SERT)). Unlike static docking studies, MD simulations capture the flexibility of both the ligand and the protein, providing a more realistic view of the binding process and the stability of the ligand-transporter complex. nih.govacs.orgplos.org
Simulations would typically involve placing this compound within the predicted binding site of a transporter protein model (obtained from crystallography, cryo-EM, or homology modeling) embedded in a lipid bilayer surrounded by solvent and ions. The simulation would then track the dynamic interactions between the ligand and the surrounding amino acid residues over time.
Analysis of these simulations can reveal:
Key residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking with the ligand. nih.govacs.org
The stability of the binding pose.
Conformational changes in the transporter induced by ligand binding.
Water molecules mediating ligand-protein interactions.
While specific interaction data for this compound with transporters was not found in the consulted literature, studies on related pyrrolidinyl ketones have shown interactions with residues in the transporter binding site. nih.govresearchgate.netnih.govresearchgate.net
A hypothetical data table summarizing key interactions from an MD simulation of this compound bound to a transporter might include:
| Interacting Residue | Interaction Type (e.g., Hydrogen Bond, Hydrophobic, Pi-Pi) | Frequency of Interaction (%) | Average Distance (Å) |
| Residue X | Hydrogen Bond (Donor/Acceptor) | XX.X | X.XX |
| Residue Y | Hydrophobic | YY.Y | Y.YY |
| Residue Z | Pi-Pi Stacking | ZZ.Z | Z.ZZ |
| ... | ... | ... | ... |
Note: The data in this table is illustrative and not derived from specific research on this compound.
Pharmacophore Modeling and Virtual Screening Approaches for Novel Pyrrolidinyl Ketone Ligands
Pharmacophore modeling is a ligand-based computational technique that identifies the essential 3D arrangement of chemical features required for a molecule to bind to a specific biological target and elicit a biological response. unina.it For pyrrolidinyl ketone ligands, a pharmacophore model would represent the critical features responsible for their activity, such as hydrogen bond acceptors (e.g., the ketone oxygen, the pyrrolidine (B122466) nitrogen), hydrophobic regions (e.g., the tolyl group, the pentyl chain, the pyrrolidine ring), and potentially aromatic rings. researchgate.netsemanticscholar.orgd-nb.info
The process typically involves:
Collecting a set of active pyrrolidinyl ketone compounds with known activity against a target.
Generating and selecting relevant low-energy conformers for these compounds. unina.it
Identifying common chemical features and their spatial relationships across the active compounds. unina.itresearchgate.net
Generating a 3D pharmacophore model that encapsulates these features and their geometric constraints. semanticscholar.orgd-nb.info
This resulting pharmacophore model can then be used as a query for virtual screening of large chemical databases to identify novel compounds that are predicted to bind to the same target. unina.itresearchgate.net Compounds that match the pharmacophore hypothesis are considered potential ligands and can be prioritized for synthesis and experimental testing.
While a specific pharmacophore model for this compound or its direct analogues was not found in the consulted literature, pharmacophore modeling has been successfully applied to other classes of compounds targeting monoamine transporters and other proteins. researchgate.netsemanticscholar.orgd-nb.infoacs.org
A hypothetical table describing features in a pharmacophore model for pyrrolidinyl ketones might include:
| Feature Type | Description | Coordinates (Å) |
| Hydrogen Bond Acceptor | Ketone oxygen | X.X, Y.Y, Z.Z |
| Hydrogen Bond Acceptor | Pyrrolidine nitrogen (lone pair) | X.X, Y.Y, Z.Z |
| Hydrophobic Center | Centroid of the o-tolyl ring | X.X, Y.Y, Z.Z |
| Hydrophobic Center | Aliphatic chain (e.g., pentyl) | X.X, Y.Y, Z.Z |
| Aromatic Ring | Plane and normal vector of the o-tolyl ring | Defined by points |
Note: The features and coordinates in this table are illustrative and not derived from a specific pharmacophore model for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues
QSAR modeling aims to establish a statistically significant relationship between the structural properties (descriptors) of a series of compounds and their biological activity. researchgate.netdigitallibrary.co.in For this compound analogues, QSAR can be used to develop predictive models that relate variations in chemical structure to differences in potency or efficacy at a specific target, such as monoamine transporters. nih.govresearchgate.netnih.govdrugs.ie
The typical QSAR workflow involves:
Synthesizing or acquiring a series of this compound analogues with varying structural modifications.
Experimentally determining the biological activity of each analogue (e.g., IC50 or Ki values for transporter inhibition). nih.govresearchgate.netnih.gov
Calculating molecular descriptors that quantify various structural, electronic, and physicochemical properties of each compound. researchgate.netdigitallibrary.co.in
Using statistical methods (e.g., multiple linear regression (MLR), partial least squares (PLS), comparative molecular field analysis (CoMFA)) to build a model that correlates the descriptors with the observed activity. researchgate.netdigitallibrary.co.innih.gov
Validating the model using a test set of compounds not included in the training set to assess its predictive power. researchgate.netdigitallibrary.co.in
A well-validated QSAR model can provide insights into the structural features that are important for activity and can be used to predict the activity of newly designed analogues before their synthesis, thus guiding the design of more potent compounds. digitallibrary.co.innih.gov
While specific QSAR studies focused solely on a defined set of this compound analogues were not found in the consulted literature, QSAR has been successfully applied to study the structure-activity relationships of other pyrrolidine and ketone-containing compounds, including those acting on transporters. nih.govresearchgate.netnih.govdrugs.ieresearchgate.netnih.gov
A hypothetical table presenting results from a QSAR study on this compound analogues might include:
| Descriptor 1 | Descriptor 2 | ... | Descriptor N | Experimental Activity (e.g., pIC50) | Predicted Activity |
| X.XX | Y.YY | ... | Z.ZZ | A.AA | P.PP |
| ... | ... | ... | ... | ... | ... |
Note: The data in this table is illustrative and not derived from specific research on this compound analogues. QSAR models also include statistical parameters like R², Q², and RMSE. researchgate.netdigitallibrary.co.innih.gov
In Silico Prediction of Potential Biological Targets and Mechanisms Beyond Monoamine Transporters
Beyond their known or suspected interactions with monoamine transporters, computational methods can be employed to predict other potential biological targets and mechanisms of action for this compound. This "target fishing" approach is valuable for understanding the full polypharmacology of a compound and identifying potential off-target effects or novel therapeutic applications. researchgate.netidrblab.net
Methods for in silico target prediction include:
Ligand-based approaches: These methods compare the chemical structure or pharmacophore of this compound to libraries of compounds with known targets. Similarity in chemical structure or pharmacophore features suggests potential interaction with the same targets. researchgate.net
Structure-based approaches: If the 3D structure of this compound is known or can be modeled, it can be docked into the binding sites of a large panel of proteins with known structures (e.g., from the Protein Data Bank). Favorable docking poses and binding energy scores suggest potential interactions. researchgate.netfrontiersin.org
Text mining and data integration: Analyzing scientific literature and databases can reveal associations between the compound's structural features and biological activities or targets.
While specific in silico target predictions for this compound were not found in the consulted literature, these methods are routinely applied in drug discovery to explore the potential biological space of small molecules. researchgate.netidrblab.netfrontiersin.org
A hypothetical table showing potential predicted targets for this compound might include:
| Predicted Target (Protein Name) | UniProt ID | Prediction Method (e.g., Ligand Similarity, Docking) | Confidence Score (e.g., High, Medium, Low) | Potential Mechanism of Action |
| Target A | XXXXXX | Ligand Similarity | Medium | Inhibition/Activation |
| Target B | YYYYYY | Docking | High | Binding |
| ... | ... | ... | ... | ... |
Note: The data in this table is illustrative and not derived from specific research on this compound. Predicted targets would require experimental validation.
In Vitro Pharmacological and Biological Characterization of 2 Pyrrolidin 1 Yl 1 O Tolyl Pentan 1 One
Radioligand Binding Assays for Monoamine Transporter Affinity
Radioligand binding assays are a standard method used to quantify the affinity of a compound for a specific biological target, such as a neurotransmitter transporter. These assays involve incubating a tissue preparation containing the transporter with a radiolabeled ligand that specifically binds to the transporter, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand from its binding site is measured, and the inhibition constant (Ki) is calculated to represent the compound's binding affinity. A lower Ki value indicates higher binding affinity.
In Vitro Affinity at the Dopamine (B1211576) Transporter (DAT)
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Compounds that bind to the DAT can modulate dopaminergic neurotransmission. In vitro affinity at the DAT is typically determined using radioligand binding assays with a radiolabeled DAT-specific ligand, such as [³H]WIN 35,428. The Ki value represents the equilibrium dissociation constant and is a measure of the compound's affinity for the DAT binding site. Specific Ki values for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one at the DAT were not found in the conducted literature searches.
In Vitro Affinity at the Serotonin (B10506) Transporter (SERT)
The serotonin transporter (SERT) is involved in the reuptake of serotonin from the synaptic space. Ligands that bind to the SERT can affect serotonergic signaling. In vitro SERT affinity is commonly assessed using radioligand binding assays with a radiolabeled SERT ligand. The Ki value reflects the compound's binding affinity for the SERT. Specific Ki values for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one at the SERT were not found in the conducted literature searches.
In Vitro Affinity at the Norepinephrine (B1679862) Transporter (NET)
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine. Compounds interacting with the NET can influence noradrenergic neurotransmission. In vitro NET affinity is determined through radioligand binding assays utilizing a radiolabeled NET-specific ligand. The Ki value indicates the compound's binding affinity for the NET. Specific Ki values for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one at the NET were not found in the conducted literature searches.
Selectivity Ratios of Transporter Binding (e.g., DAT:SERT)
Selectivity ratios, such as DAT:SERT, DAT:NET, and SERT:NET, are calculated by comparing the Ki values obtained from radioligand binding assays at different monoamine transporters. These ratios provide insight into the relative affinity of a compound for each transporter and are important for understanding its potential pharmacological profile and specificity. A high DAT:SERT ratio, for example, suggests a compound has a significantly higher affinity for the DAT compared to the SERT. Without the specific Ki values for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one at DAT, SERT, and NET, the selectivity ratios for this compound cannot be calculated or presented.
Neurotransmitter Reuptake Inhibition Assays in Cellular and Synaptosomal Preparations
Neurotransmitter reuptake inhibition assays are functional assays that measure the ability of a compound to block the active transport of a neurotransmitter back into the presynaptic terminal or cell. These assays are typically performed using cells expressing the transporter or synaptosomal preparations (isolated nerve terminals). The potency of a compound in inhibiting reuptake is commonly expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the neurotransmitter reuptake.
Dopamine Reuptake Inhibition Potency (IC50)
Dopamine reuptake inhibition assays measure the extent to which a compound prevents the uptake of dopamine by the dopamine transporter. This is often assessed by incubating cells or synaptosomes with a radiolabeled dopamine ([³H]dopamine) in the presence of varying concentrations of the test compound. The IC50 value represents the concentration at which the compound inhibits 50% of the [³H]dopamine uptake. A lower IC50 value indicates greater potency as a dopamine reuptake inhibitor. Specific IC50 values for the dopamine reuptake inhibition potency of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one were not found in the conducted literature searches.
Serotonin Reuptake Inhibition Potency (IC50)
Research into analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), a class of compounds structurally related to 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, has indicated that these compounds generally exhibit limited activity at the serotonin transporter (SERT) and show relatively poor inhibition of serotonin reuptake in in vitro studies. drugs.ienih.govresearchgate.net While 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one was included in studies evaluating this class of compounds google.com, specific in vitro IC50 values for its serotonin reuptake inhibition potency were not explicitly detailed in the reviewed literature. The general trend for this structural class suggests that significant potency in inhibiting serotonin reuptake is not a primary characteristic. drugs.ienih.govresearchgate.net
Norepinephrine Reuptake Inhibition Potency (IC50)
In Vitro Evaluation of Antimalarial Activity of Pql9SS8rnf and its Analogues
Based on the available search results, there is no specific in vitro antimalarial activity data reported for the compound 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one. While some studies explore the antimalarial potential of other pyrrolidine-containing compounds and various chemical classes researchgate.netnih.govhuji.ac.ilplos.orgresearchgate.netanu.edu.auresearchgate.netrsc.orggoogle.com, information directly pertaining to the antimalarial efficacy of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one in vitro was not found.
Proposed Mechanistic Insights into Antimalarial Action (In Vitro)
Due to the absence of reported in vitro antimalarial activity data for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one in the reviewed literature, no specific mechanistic insights into its potential antimalarial action in vitro can be proposed. Research on other antimalarial compounds with different structures has explored various mechanisms, including the inhibition of enzymes such as FKBP35, IspD, and N-myristoyltransferase, or interference with processes like heme polymerization researchgate.netnih.govhuji.ac.ilplos.org. However, these mechanisms have not been linked to 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one based on the available information.
Comparative In Vitro Antimalarial Efficacy Against Reference Compounds
As there is no specific in vitro antimalarial efficacy data available for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one, a comparative analysis of its efficacy against reference antimalarial compounds cannot be conducted based on the provided search results.
Investigations into Receptor Transduction and Intracellular Signaling Pathways (In Vitro)
Beyond the interaction with monoamine transporters (dopamine, norepinephrine, and serotonin transporters) as discussed in sections 5.2.2 and 5.2.3, specific investigations into the effects of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one on other receptor transduction and intracellular signaling pathways in vitro were not found in the examined literature. Studies on related compounds have sometimes included evaluations of affinity at various receptors, such as certain serotonin and dopamine receptors drugs.ienih.govresearchgate.net, with findings generally indicating low or no significant affinity at these sites for the pyrovalerone analogue class. General information exists on how various receptors, like G protein-coupled receptors, transduce signals and affect intracellular pathways idrblab.netidrblab.netnih.gov, but this is not specifically tied to the activity of 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one.
Metabolic Stability and In Vitro Biotransformation Profiling of this compound
Information regarding the in vitro metabolic stability and detailed biotransformation profiling specifically for 2-(Pyrrolidin-1-yl)-1-(o-tolyl)pentan-1-one (this compound) is limited within the currently available scientific literature. While studies have investigated the metabolism of structurally related synthetic cathinones, such as alpha-pyrrolidinovalerophenone (α-PVP) and other pyrrolidinophenone derivatives, comprehensive in vitro data for the ortho-tolyl analogue, this compound, was not extensively found in the consulted sources.
Studies on the metabolism of similar pyrrolidinophenones, including α-PVP, have identified common metabolic pathways. These typically involve phase I metabolic reactions such as the reduction of the β-keto group to the corresponding alcohol, oxidation of the pyrrolidine (B122466) ring, N-dealkylation, and hydroxylation of the aromatic ring or alkyl side chains. nih.govchem960.comchem960.comidrblab.net These general pathways are mediated primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 for some related compounds. chem960.com Phase II metabolism, such as glucuronidation of hydroxylated metabolites, has also been observed for some analogues. chem960.comidrblab.net
However, it is crucial to note that while these pathways represent potential metabolic transformations for this compound based on its structural similarity to other compounds in the synthetic cathinone (B1664624) class, specific experimental data confirming these pathways and quantifying metabolic stability (e.g., half-life, intrinsic clearance) for this compound in in vitro systems like human liver microsomes or hepatocytes were not identified in the performed searches.
Future Directions in Academic Research on 2 Pyrrolidin 1 Yl 1 O Tolyl Pentan 1 One
Exploration of Novel Therapeutic Applications Stemming from In Vitro Findings
Given the structural similarity of Pql9SS8rnf to other synthetic cathinones known to interact with monoamine transporters, a primary direction for future research involves comprehensive in vitro pharmacological profiling. Studies could focus on determining the compound's affinity and efficacy at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as a broader panel of receptors and ion channels to assess potential off-target interactions. While some cathinones, including pyrovalerone analogues, demonstrate potent inhibition of DAT and NET, the specific impact of the ortho-methyl substitution in this compound on transporter selectivity and potency remains to be fully explored.
Future in vitro research could involve:
Radioligand binding assays to determine binding affinities (Ki) for monoamine transporters and other relevant targets.
Neurotransmitter uptake inhibition assays (e.g., using tritiated dopamine, norepinephrine, and serotonin) to determine functional potency (IC50).
Efflux assays to investigate whether this compound acts as a substrate or releaser at these transporters.
Assessment of activity at common GPCRs, ion channels, and enzymes to identify potential off-target effects.
Should these in vitro studies reveal specific and potent interactions with particular biological targets, further research could explore potential therapeutic applications. For instance, if this compound demonstrates selective DAT or NET inhibition, similar to some pyrovalerone analogues studied for their potential in treating conditions like cocaine abuse, future academic research could investigate the cellular mechanisms underlying these effects in more detail. However, it is crucial that such research remains strictly within the confines of academic investigation and does not involve human administration or therapeutic claims.
Potential In Vitro Research Areas for this compound:
| Research Area | Specific Investigations | Potential Insights |
| Monoamine Transporter Interaction | Binding affinity (Ki), Uptake inhibition (IC50), Efflux studies | Potency and selectivity at DAT, NET, SERT; Mechanism of action (blocker vs. releaser) |
| Receptor/Ion Channel Profiling | Binding assays across diverse target panels | Identification of off-target interactions; Potential for novel mechanisms |
| Enzyme Inhibition | Assays for enzymes involved in neurotransmitter metabolism (e.g., MAO) | Influence on neurotransmitter levels |
| Cellular Signaling Pathways | Investigation of downstream effects of transporter/receptor interactions | Understanding the cellular response to this compound exposure |
Development of Advanced Computational Models for Predictive Pharmacology and Toxicity
Computational approaches offer powerful tools for predicting the pharmacological properties and potential biological interactions of novel compounds like this compound based on their chemical structure. Given the limited empirical data available for this specific compound, in silico methods can play a crucial role in guiding future experimental research.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) modeling to predict binding affinities and functional potency at monoamine transporters and other targets based on the compound's molecular descriptors. These models could leverage data from structurally related cathinones to build predictive frameworks.
Molecular docking and dynamics simulations to study the putative binding modes and interactions of this compound with the binding sites of DAT, NET, and SERT, providing insights into the molecular basis of its activity.
Development of predictive models for potential biological activities based on the compound's predicted interactions with various protein targets.
While the user explicitly excluded safety/adverse effect profiles, computational models can also be developed to predict various biological interactions that might inform the design of future, safer analogues for research purposes, without making direct claims about toxicity in humans. For instance, predicting interactions with hERG channels or other targets associated with adverse events in preclinical models could be a valuable research direction.
Potential Computational Modeling Applications for this compound:
| Computational Method | Application to this compound | Research Value |
| QSAR Modeling | Predicting potency and selectivity at monoamine transporters based on structural features | Guiding synthesis of analogues with desired properties |
| Molecular Docking/Dynamics | Simulating binding interactions with transporter proteins | Understanding mechanism of action at a molecular level |
| Target Prediction Algorithms | Identifying potential protein targets based on chemical structure | Discovering novel interactions and potential research applications |
| In Silico ADME Prediction | Predicting absorption, distribution, metabolism, and excretion properties | Informing in vitro and in vivo (non-human) study design |
Strategies for Designing Highly Selective and Potent Analogues of this compound
Based on the insights gained from in vitro pharmacological profiling and computational modeling, future academic research can focus on the rational design and synthesis of analogues of this compound with improved selectivity and potency for specific biological targets, particularly monoamine transporters. The ortho-methyl substitution on the phenyl ring is a key structural feature of this compound that differentiates it from its para-substituted isomer, pyrovalerone. Investigating the effect of modifications at this position, as well as variations in the alkyl chain and the pyrrolidine (B122466) ring, could lead to the discovery of compounds with tailored pharmacological profiles.
Research strategies could include:
Synthesis of a library of this compound analogues with systematic modifications to the phenyl ring substitution pattern (e.g., meta or para methyl, halogens, other functional groups), the length and branching of the alkyl chain, and the cyclic amine moiety.
Structure-Activity Relationship (SAR) studies to correlate structural changes with observed pharmacological activity at monoamine transporters and other targets.
Exploration of chiral synthesis and evaluation of individual enantiomers, as stereochemistry can significantly influence the biological activity of cathinone (B1664624) derivatives.
The goal of this research would be to develop a deeper understanding of the structural determinants of activity within this class of compounds and to potentially identify novel chemical probes with enhanced selectivity for specific transporter subtypes, which could be valuable tools for studying neurotransmission.
Potential Analogue Design and Synthesis Strategies:
| Structural Modification Area | Examples of Modifications | Research Goal |
| Phenyl Ring | Substitution position (meta, para), different substituents | Modulating transporter selectivity and potency |
| Alkyl Chain | Length, branching, unsaturation | Altering pharmacokinetic properties and transporter interactions |
| Pyrrolidine Ring | Ring size, substitution, replacement with other heterocycles | Impacting binding affinity and metabolic stability |
| Stereochemistry | Synthesis and evaluation of individual enantiomers | Determining stereoselective interactions with biological targets |
Investigation of Synergistic In Vitro Effects with Other Chemical Entities
Investigating the potential for synergistic effects between this compound and other chemical entities in in vitro systems represents another important future research direction. This could involve studying combinations of this compound with other compounds that interact with the monoamine system or with different biological pathways.
Potential areas of investigation include:
Combinatorial studies with known monoamine transporter inhibitors or releasers to explore potential additive or synergistic effects on neurotransmitter uptake or release in cell-based assays.
Investigation of interactions with enzymes involved in the metabolism of this compound or neurotransmitters.
Studies combining this compound with compounds that modulate different aspects of neuronal function or signaling pathways to understand complex biological interactions.
Such studies, conducted strictly in vitro, could provide valuable insights into the potential for complex pharmacological interactions and help to elucidate the multifaceted effects that compounds like this compound might have at a cellular or tissue level.
Potential In Vitro Synergistic Studies:
| Co-administered Entity Type | Research Focus | Potential Findings |
| Other Monoamine Transporter Agents | Combined effects on uptake/release; Altered potency/efficacy | Understanding complex interactions within the monoamine system |
| Metabolic Enzyme Inhibitors/Inducers | Impact on this compound metabolism and activity duration | Identifying factors influencing the compound's half-life and effects |
| Modulators of Neuronal Signaling | Combined effects on calcium flux, neurotransmitter vesicle dynamics, etc. | Elucidating broader impacts on neuronal function |
Application of this compound as a Molecular Probe in Fundamental Biological Systems
Given its potential to interact with monoamine transporters, this compound could be utilized as a molecular probe to investigate fundamental biological processes in controlled academic settings. Assuming in vitro studies confirm a specific and reproducible interaction with a particular transporter subtype, the compound could be a valuable tool for studying transporter function, regulation, and localization in various biological systems (e.g., cell lines, primary neuronal cultures, tissue slices).
Future research applications as a molecular probe could involve:
Using labeled this compound (e.g., radiolabeled or fluorescently tagged) to study the distribution and density of its target transporters in different cell types or brain regions in research models.
Employing this compound to selectively inhibit specific transporters in in vitro preparations to dissect the roles of these transporters in processes such as neurotransmitter homeostasis, synaptic plasticity, or cellular signaling.
Utilizing this compound in co-crystallization or cryo-EM studies to gain structural insights into the interaction between the compound and its target transporter proteins.
The use of this compound as a molecular probe should be carefully designed and executed within ethical guidelines for academic research, focusing on advancing the understanding of fundamental biological mechanisms without any therapeutic intent.
Potential Applications of this compound as a Molecular Probe:
| Application Area | Specific Research Applications | Scientific Contribution |
| Transporter Studies | Investigating transporter kinetics, internalization, and trafficking | Deeper understanding of how monoamine transporters function and are regulated |
| Neurotransmission Research | Studying the role of specific transporters in neurotransmitter release and reuptake dynamics | Elucidating mechanisms of synaptic communication |
| Structural Biology | Co-crystallization or cryo-EM studies with target proteins | Providing high-resolution insights into ligand-transporter interactions |
| Cell Biology | Studying transporter localization and dynamics in live cells using labeled probes | Understanding the cellular context of transporter function |
Q & A
Basic Research Questions
Q. How to formulate a rigorous research question for studying Pql9SS8rnf?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: What biological systems or models are affected by this compound?
- Intervention: How does varying the concentration of this compound alter experimental outcomes?
- Outcome: What measurable properties (e.g., stability, reactivity) are critical?
Ensure the question addresses gaps in existing literature and aligns with theoretical frameworks in your field .
Q. What strategies optimize literature reviews for this compound-related studies?
- Methodological Answer : Employ aggregation search techniques to integrate diverse data types (e.g., biochemical properties, synthesis protocols). Use contextual filters (e.g., publication date, experimental conditions) to prioritize high-impact studies. Leverage tools like Semantic Scholar for AI-driven analysis of trends and contradictions in findings .
Q. How to ensure reproducibility when replicating this compound synthesis protocols?
- Methodological Answer :
Document all experimental parameters (e.g., temperature, catalysts, solvents) in supplementary materials.
Validate purity and identity using spectroscopic data (NMR, MS) and cross-reference with established databases.
Use standardized reporting formats (e.g., Beilstein Journal guidelines) to enhance transparency .
Advanced Research Questions
Q. How to design a factorial experiment to analyze interactions between this compound and co-factors?
- Methodological Answer :
- Step 1 : Identify independent variables (e.g., pH, temperature, co-factor concentration).
- Step 2 : Apply a full factorial design to test all variable combinations. For example, a 2×3 design could test two pH levels and three temperature settings.
- Step 3 : Use ANOVA to isolate interaction effects. Pre-register the design to mitigate bias .
Q. What statistical methods resolve contradictions in this compound toxicity data across studies?
- Methodological Answer :
- Perform meta-analysis to quantify heterogeneity using metrics like I².
- Apply Bayesian hierarchical models to account for variability in experimental conditions (e.g., cell lines, dosage).
- Conduct sensitivity analyses to identify outlier studies influencing discrepancies .
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Align hypotheses with established theories (e.g., molecular orbital theory for reactivity studies).
- Use computational models (DFT, MD simulations) to test theoretical predictions against empirical data.
- Explicitly link results to broader conceptual frameworks in discussion sections .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Methodological Answer :
- Adhere to institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement).
- Predefine humane endpoints and statistical power requirements to minimize unnecessary subject exposure.
- Disclose conflicts of interest related to funding sources in methodology sections .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
